5-Fluoro EDMB-PICA is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and structural similarities to other synthetic cannabinoids. Classified as a synthetic cannabinoid receptor agonist, it mimics the effects of natural cannabinoids, such as delta-9-tetrahydrocannabinol, by binding to cannabinoid receptors in the brain. The compound's molecular formula is , with a molecular weight of 376.47 g/mol. Its presence in illicit drug markets raises concerns regarding its safety and legal status.
5-Fluoro EDMB-PICA is derived from the indole-3-carboxamide class of synthetic cannabinoids. It is often synthesized for recreational use and has been identified in various herbal products marketed as "legal highs." The compound is classified under synthetic cannabinoids, which are known to produce effects similar to those of natural cannabinoids but can vary significantly in potency and safety profiles .
The synthesis of 5-Fluoro EDMB-PICA typically involves straightforward organic chemistry techniques that do not require access to controlled precursors. Although specific synthesis routes are not widely documented, it is believed that the compound can be prepared using inexpensive reagents through standard procedures. This accessibility contributes to its prevalence in illicit markets .
The synthesis often includes steps such as:
The molecular structure of 5-Fluoro EDMB-PICA features an indole backbone with a fluorinated side chain. The presence of an asymmetric carbon atom results in two enantiomers: (R)- and (S)-5-Fluoro EDMB-PICA. The (S)-enantiomer is most commonly found in market samples .
5-Fluoro EDMB-PICA undergoes various metabolic transformations once introduced into biological systems. Key reactions include:
Metabolic studies indicate that these transformations lead to several phase-I metabolites, which can be detected in biological specimens using techniques such as liquid chromatography coupled with mass spectrometry .
5-Fluoro EDMB-PICA primarily acts as a potent agonist at cannabinoid receptors CB1 and CB2. Upon binding:
This mechanism contributes to its psychoactive effects, which may include alterations in mood, cognition, and perception.
Relevant analyses have shown that the compound's physical properties influence its bioavailability and potency when consumed .
5-Fluoro EDMB-PICA has been primarily studied for its psychoactive effects and potential use in research settings related to cannabinoid pharmacology. Its applications include:
The ongoing research into 5-Fluoro EDMB-PICA reflects broader interests in understanding synthetic cannabinoids' pharmacodynamics and potential therapeutic uses, despite their associated risks and legal implications.
The structural progression of SCRAs has followed a deliberate trajectory from early aminoalkylindoles to advanced carboxamide derivatives. This evolution reflects clandestine laboratories' systematic responses to global scheduling efforts:
Foundational Compounds: First-generation SCRAs (e.g., JWH-018) featured naphthoyl moieties directly attached to indole cores. These were succeeded by carboxamide-linked structures (exemplified by AB-PINACA) where carbonyl groups connected core and tail units, significantly enhancing CB1 receptor binding efficiency. The carboxamide linker established hydrogen-bonding interactions with receptor residues inaccessible to earlier scaffolds [1] [4].
Core Diversification: Contemporary SCRAs predominantly utilize indazole (e.g., 5F-EDMB-PICA) or indole cores modified with nitrogen-containing heterocycles. The strategic incorporation of indazole improved metabolic stability and receptor affinity compared to classical indole frameworks, while carbazole and γ-carbolinone variants represent emerging structural frontiers with unknown toxicological profiles [1] [7].
Tail Modulations: Pentyl and fluoropentyl chains constitute the predominant tail configurations in current analogs. 5F-EDMB-PICA specifically incorporates a 5-fluoropentyl tail that enhances lipophilicity and receptor binding kinetics through fluorine’s electron-withdrawing effects. This moiety effectively mimics the natural ligand anandamide's hydrophobic domain [5] [8].
Linker Innovations: Transition from ester to amide linkers marked a pivotal advancement. 5F-EDMB-PICA features a tertiary amide linkage that confers resistance to enzymatic hydrolysis, extending the compound's half-life in biological systems compared to ester-containing predecessors like JWH-018 [4] [9].
Table 1: Structural Progression in Carboxamide-Based SCRAs
| Generation | Representative Compound | Core | Linker | Tail |
|---|---|---|---|---|
| First | JWH-018 | Indole | Carbonyl | Naphthyl |
| Second | AB-FUBINACA | Indazole | Carboxamide | 4-Fluorobenzyl |
| Third | 5F-EDMB-PICA | Indole | Carboxamide | 5-Fluoropentyl |
5F-EDMB-PICA (ethyl 2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate) and 5F-MDMB-PICA (methyl 3,3-dimethyl-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}butanoate) represent closely related structural isomers differentiated solely by their ester moieties. This subtle variation produces significant pharmacological and forensic consequences:
Molecular Distinctions: 5F-EDMB-PICA contains an ethyl ester group (C₂H₅OC=O) at the linker position versus the methyl ester (CH₃OC=O) in 5F-MDMB-PICA. This ethyl modification increases molecular weight to 390.5 g/mol compared to 376.5 g/mol in the methyl variant, altering chromatographic retention and mass spectral signatures essential for analytical differentiation [5] [9].
Receptor Affinity Profiles: Both compounds exhibit sub-nanomolar binding affinity at CB1 receptors, though 5F-EDMB-PICA demonstrates a Ki of 1.24 nM versus 1.46 nM for 5F-MDMB-PICA. This enhanced affinity in the ethyl variant correlates with its extended alkyl chain facilitating deeper penetration into the orthosteric binding pocket [4] [7].
Metabolic Fate: The ethyl ester group in 5F-EDMB-PICA confers greater resistance to hepatic esterases compared to methyl esters. Metabolic studies indicate primary hydrolysis occurs at the terminal ester rather than the amide linkage, producing the inactive carboxylic acid metabolite ethyl 2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoic acid. This contrasts with the more rapid metabolism observed in methyl ester analogs [5] [9].
Market Emergence Patterns: 5F-MDMB-PICA dominated forensic samples between 2018-2020 before legislative scheduling. Subsequently, 5F-EDMB-PICA emerged as a strategic analog exploiting structural ambiguity in scheduling language. The ethyl ester modification represents a deliberate evasion tactic designed to circumvent analog acts while maintaining comparable psychoactivity [8].
Table 2: Comparative Analysis of 5F-EDMB-PICA and 5F-MDMB-PICA
| Characteristic | 5F-EDMB-PICA | 5F-MDMB-PICA |
|---|---|---|
| Molecular Formula | C₂₂H₃₁FN₂O₃ | C₂₁H₂₉FN₂O₃ |
| Molecular Weight | 390.5 g/mol | 376.5 g/mol |
| CB1 Receptor Binding (Ki) | 1.24 nM | 1.46 nM |
| Ester Group | Ethyl | Methyl |
| Primary Metabolic Pathway | Ethyl ester hydrolysis | Methyl ester hydrolysis |
| Prevalence Post-Scheduling | Increasing (2021-present) | Decreasing (post-2020) |
The strategic incorporation of fluorine at the pentyl tail's terminal carbon represents a cornerstone of contemporary SCRA design with profound forensic implications:
Analytical Interference: Fluorine substitution creates mass spectral ambiguities by producing molecular ions identical to non-fluorinated homologs (e.g., 5F-EDMB-PICA and EDMB-PICA both yield m/z 390→372 fragments under EI-MS). This necessitates advanced orthogonal techniques like high-resolution mass spectrometry or NMR for definitive identification, significantly complicating routine forensic screening [1] [8].
Receptor Binding Enhancement: Fluorine's strong electronegativity increases the pentyl chain's binding efficiency to CB1 receptor hydrophobic subpockets. Molecular modeling confirms fluorine forms dipole interactions with Valine 196 and Serine 193 residues in the CB1 binding pocket, contributing to 5F-EDMB-PICA's enhanced potency (EC₅₀ = 0.78 nM) compared to non-fluorinated analogs (EC₅₀ > 10 nM) [4] [7].
Legislative Evasion: China's 2021 class-wide ban targeting pentylfluorinated SCRAs inadvertently stimulated innovation in fluorine positioning. Emerging analogs feature fluorinated benzyl tails (e.g., 4F-MDMB-BUTINACA) or branched fluorinated alkyl chains (e.g., 5F-EDMB-PICA with dimethylbutanoate ester) that exploit loopholes in generic scheduling language. These adaptations demonstrate the dynamic "cat-and-mouse" relationship between regulators and clandestine chemists [8].
Detection Epidemiology: NFLIS data reveals fluorinated pentyl analogs constituted 89% of identified SCRAs in 2022, with 5F-EDMB-PICA detected in 7.2% of samples despite not being among the top 10 compounds in 2021. This rapid market penetration reflects the compound's resistance to existing targeted screening protocols designed for earlier-generation fluorinated SCRAs [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6